(5-Bromo-3-chloro-2-fluorophenyl)methanamine hydrochloride
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Overview
Description
(5-Bromo-3-chloro-2-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H6BrClFN·HCl It is a derivative of phenylmethanamine, substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-chloro-2-fluorophenyl)methanamine typically involves the halogenation of phenylmethanamine derivatives. The process begins with the selective bromination, chlorination, and fluorination of the phenyl ring. The reaction conditions often include the use of halogenating agents such as bromine, chlorine, and fluorine gases or their respective compounds under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of (5-Bromo-3-chloro-2-fluorophenyl)methanamine hydrochloride involves large-scale halogenation reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The hydrochloride salt form is obtained by reacting the free base with hydrochloric acid, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-chloro-2-fluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylmethanamine derivatives.
Scientific Research Applications
(5-Bromo-3-chloro-2-fluorophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-3-chloro-2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogenated phenyl ring allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-fluorophenyl)methanamine;hydrochloride
- (3-Bromo-2-fluorophenyl)methanamine;hydrochloride
Uniqueness
(5-Bromo-3-chloro-2-fluorophenyl)methanamine hydrochloride is unique due to the specific combination of bromine, chlorine, and fluorine substitutions on the phenyl ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5-bromo-3-chloro-2-fluorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClFN.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFRLXAGOCEGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)Cl)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrCl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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